molecular formula C12H12FN3O2 B11791954 Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate

Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11791954
M. Wt: 249.24 g/mol
InChI Key: GJQMKMNAZYHKAA-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the fluoro and methyl groups on the phenyl ring, along with the pyrazole core, imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-fluoro-2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then esterified to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and esterification processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate
  • Methyl 5-amino-1-(4-bromo-2-methylphenyl)-1H-pyrazole-4-carboxylate
  • Methyl 5-amino-1-(4-iodo-2-methylphenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the fluoro group, which can enhance the compound’s metabolic stability and binding affinity to biological targets compared to its chloro, bromo, and iodo analogs .

Biological Activity

Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate, often referred to as a derivative of aminopyrazole, has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

  • Molecular Formula : C12H11FN4
  • Molecular Weight : 230.24 g/mol
  • CAS Number : 1540342-95-7

The biological activity of this compound can be attributed to its role as an inhibitor in various signaling pathways. Notably, it has been studied for its inhibitory effects on p38 mitogen-activated protein kinase (MAPK), which is crucial in inflammatory responses and cancer progression.

Inhibition of p38 MAPK

Research indicates that derivatives of aminopyrazole, including this compound, exhibit significant inhibition of p38 MAPK activity. This pathway is integral to the synthesis of pro-inflammatory cytokines such as TNF-alpha, making these compounds potential candidates for treating inflammatory diseases and cancers .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro studies demonstrate that this compound effectively inhibits the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The mean growth inhibition percentages reported are approximately 54.25% and 38.44%, respectively .
  • Selectivity : Importantly, this compound shows minimal toxicity towards normal fibroblasts, indicating a degree of selectivity that is desirable in anticancer therapies .

Anti-inflammatory Effects

The compound's ability to inhibit the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation suggests its potential as an anti-inflammatory agent. This activity is particularly relevant for conditions characterized by chronic inflammation .

Study on Anticancer Activity

In a study published in MDPI, derivatives similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that modifications at the N1 position significantly impacted the antiproliferative activity, with certain derivatives demonstrating over 90% inhibition in specific cancer types .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that introducing different substituents on the pyrazole ring could enhance or diminish biological activity. For instance, compounds with phenyl fragments at specific positions exhibited more pronounced anticancer properties compared to others .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
Anticancer ActivityGrowth inhibition in HeLa and HepG2 cells
Anti-inflammatory ActivityInhibition of TNF-alpha release
SelectivityLow toxicity towards normal fibroblasts

Properties

Molecular Formula

C12H12FN3O2

Molecular Weight

249.24 g/mol

IUPAC Name

methyl 5-amino-1-(4-fluoro-2-methylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H12FN3O2/c1-7-5-8(13)3-4-10(7)16-11(14)9(6-15-16)12(17)18-2/h3-6H,14H2,1-2H3

InChI Key

GJQMKMNAZYHKAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C(=C(C=N2)C(=O)OC)N

Origin of Product

United States

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